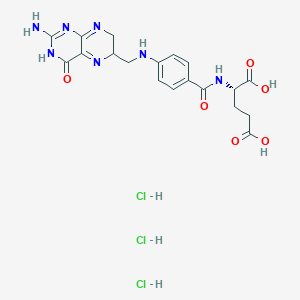
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is a derivative of folic acid, a vital B-vitamin necessary for numerous biological processes. This compound is a reduced form of folic acid and plays a crucial role in the synthesis of nucleic acids and amino acids. It is often used in biochemical research and clinical applications due to its involvement in cellular metabolism and its potential therapeutic benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) typically involves the reduction of folic acid. One common method includes the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the pteridine ring system.
Industrial Production Methods: Industrial production of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) often involves large-scale catalytic hydrogenation processes. The use of palladium or platinum catalysts is common, and the reaction is conducted under high pressure and temperature to achieve efficient conversion. The product is then purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt.
Types of Reactions:
Oxidation: (6R,S)-5,6,7,8-Tetrahydrofolic Acid can undergo oxidation to form dihydrofolic acid or folic acid.
Reduction: It can be further reduced to form more reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Dihydrofolic acid, folic acid.
Reduction Products: More reduced forms of tetrahydrofolic acid.
Substitution Products: Derivatives with substituted groups on the pteridine ring.
Applications De Recherche Scientifique
(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a role in studies of cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to folate deficiency, such as anemia and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as a fortifying agent in food products.
Mécanisme D'action
The mechanism of action of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) involves its role as a cofactor in various enzymatic reactions. It participates in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The compound interacts with enzymes such as thymidylate synthase and methionine synthase, facilitating the conversion of substrates into essential biomolecules. This activity is crucial for DNA synthesis and repair, as well as for the regulation of homocysteine levels in the body.
Comparaison Avec Des Composés Similaires
Dihydrofolic Acid: An intermediate in the reduction of folic acid to tetrahydrofolic acid.
5-Methyltetrahydrofolate: A biologically active form of folate involved in methylation reactions.
5-Formyltetrahydrofolate: Another reduced form of folate with distinct biological functions.
Uniqueness: (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) is unique due to its specific role in the reduction of folic acid and its involvement in critical biochemical pathways. Unlike other forms of folate, it is directly involved in the synthesis of nucleotides and amino acids, making it indispensable for cellular metabolism and growth.
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSBUMDMTVSGRA-WMBFYOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3N7O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













